3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea
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Overview
Description
3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea is an organic compound that features a furan ring and a hydroxyphenyl group connected through a urea linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea typically involves the reaction of 2-furylmethylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea bond between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
3-(Furan-2-ylmethyl)-1-(4-chlorophenyl)urea: Contains a chlorine atom instead of a hydroxy group.
3-(Furan-2-ylmethyl)-1-(4-nitrophenyl)urea: Features a nitro group in place of the hydroxy group.
Uniqueness
3-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-5-3-9(4-6-10)14-12(16)13-8-11-2-1-7-17-11/h1-7,15H,8H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIKUZJXUDBAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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